molecular formula C7H7ClO2S B105582 o-Toluenesulfonyl chloride CAS No. 133-59-5

o-Toluenesulfonyl chloride

Cat. No.: B105582
CAS No.: 133-59-5
M. Wt: 190.65 g/mol
InChI Key: HDECRAPHCDXMIJ-UHFFFAOYSA-N
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Description

o-Toluenesulfonyl chloride, also known as 2-methylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C7H7ClO2S. It appears as a colorless to pale yellow liquid and is known for its strong odor and high reactivity. This compound is soluble in organic solvents such as ether and benzene but is insoluble in water . It is widely used in organic synthesis and the pharmaceutical industry as a reagent for various chemical reactions .

Scientific Research Applications

o-Toluenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

o-Toluenesulfonyl chloride, often abbreviated as TsCl, primarily targets alcohols (ROH) . The role of these targets is to react with TsCl to form corresponding toluenesulfonate esters, or tosyl derivatives .

Mode of Action

The interaction between TsCl and its targets involves a two-step process . In the first step, lone pair electrons from the alcohol group attack the sulfur atom, shifting electrons to one of the oxygen atoms on the tosylate . In the second step, the free electrons on the negatively charged oxygen atom on the tosylate group return to form a double bond with the sulfur atom, kicking the chloride ion off .

Biochemical Pathways

The primary biochemical pathway affected by TsCl is the conversion of alcohols into tosylates . This conversion can be used as a method for removing hydroxyl groups . The downstream effects include the formation of nitriles, isocyanides, and diimides .

Pharmacokinetics

It is known to be sensitive to moisture , which may impact its stability and hence its bioavailability.

Result of Action

The result of TsCl’s action is the formation of tosylates from alcohols . These tosylates can then be used in further reactions, such as the preparation of 5-chloro-3-phenyl-2,1-benzisoxazole .

Action Environment

The action of TsCl is influenced by environmental factors such as the presence of moisture, as it is sensitive to moisture . Therefore, it is typically stored under inert gas in a cool, dry place to maintain its stability . The reaction with alcohols is typically carried out in the presence of a base, which acts as an acid binder .

Safety and Hazards

O-Toluenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored locked up and in a well-ventilated place .

Future Directions

O-Toluenesulfonyl chloride continues to be used in organic synthesis and saccharin production. Its use as a pharmaceutical intermediate suggests potential future applications in drug development .

Chemical Reactions Analysis

o-Toluenesulfonyl chloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Some common reactions include:

    Substitution Reactions: It reacts with amines to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfinate salts.

Common reagents and conditions used in these reactions include pyridine and triethylamine as bases to absorb hydrogen chloride during the reaction . Major products formed from these reactions include sulfonamides, sulfonic acids, and sulfinate salts.

Comparison with Similar Compounds

o-Toluenesulfonyl chloride is similar to other sulfonyl chlorides, such as p-toluenesulfonyl chloride and m-toluenesulfonyl chloride. it is unique due to its ortho-substitution pattern, which affects its reactivity and the types of reactions it undergoes . Similar compounds include:

    p-Toluenesulfonyl chloride: Used in similar applications but has a para-substitution pattern.

    m-Toluenesulfonyl chloride: Has a meta-substitution pattern and different reactivity.

    Benzenesulfonyl chloride: Lacks the methyl group present in this compound.

This compound’s unique ortho-substitution pattern makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a significant role.

Properties

IUPAC Name

2-methylbenzenesulfonyl chloride
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InChI

InChI=1S/C7H7ClO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3
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InChI Key

HDECRAPHCDXMIJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
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Molecular Formula

C7H7ClO2S
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DSSTOX Substance ID

DTXSID7051682
Record name Toluene-2-sulphonyl chloride
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Molecular Weight

190.65 g/mol
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Physical Description

Liquid; [HSDB] Colorless or yellow liquid; [MSDSonline]
Record name o-Tolylsulfonyl chloride
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Boiling Point

154 °C AT 36 MM HG
Record name O-TOLYLSULFONYL CHLORIDE
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Solubility

INSOL IN WATER, SOL IN HOT ALCOHOL, BENZENE, ETHER
Record name O-TOLYLSULFONYL CHLORIDE
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Density

1.3383 AT 20 °C/4 °C
Record name O-TOLYLSULFONYL CHLORIDE
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Color/Form

OILY LIQUID

CAS No.

133-59-5
Record name 2-Methylbenzenesulfonyl chloride
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Record name O-TOLUENESULFONYL CHLORIDE
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Melting Point

10.2 °C
Record name O-TOLYLSULFONYL CHLORIDE
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Synthesis routes and methods I

Procedure details

About 12.3 g (0.1 Mol) of commercially available chloromethyltrimethylsilane were dissolved in 100 ml of diethyl ether, and 2 ml of this solution were added under an inert gas to a mixture containing 3 g of magnesium turnings and one drop of ethyl iodide. After the reaction had been initiated by warming, the remainder of the silane/ether mixture was added dropwise at 20° C. with stirring over a period of one hour. When the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled and decanted from the excess magnesium. The resultant solution was added dropwise over a period of 30 minutes with stirring at 20° to 30° C. to a solution containing 22.7 g (0.1 Mol) of 2-(4-chlorophenyl)ethyl toluene sulfonate (obtained from commercially available 2-(4-chlorophenyl)ethanol by the known reaction with toluene sulfonyl chloride) in 100 ml of tetrahydrofuran. When the addition was complete, 100 ml of the solvent mixture were removed by distillation and replaced by 50 ml of tetrahydrofuran. The mixture was heated at an internal temperature of 60° C. for 60 minutes, during which time magnesium tosylate precipitated. After cooling, the mixture was poured over ice and acidified with a little hydrochloric acid, and the aqueous phase was extracted twice with tert-butyl methyl ether. The collected organic phases were washed with NaCl solution, dried and evaporated. About 17.1 g (75.4 percent yield) of 1-chloro-4-(1-trimethylsilylpropyl)benzene were obtained by fractional distillation of the residue at 16 hPa and at 115° to 118° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
silane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(4-chlorophenyl)ethyl toluene sulfonate
Quantity
22.7 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

p-Toluenesulfonyl chloride (2.88 g, 15.08 mmol) was added in two portions, 30 minutes apart, to a stirring solution of pyrocatechol (1.49 g, 13.53 mmol) and potassium carbonate (2.05 g, 14.85 mmol). The solution was heated to reflux for 4 hours. The cooled solution was evaporated under reduced pressure, and the residue was taken up in ethyl acetate (100 cm3) and water (100 cm3). The aqueous layer was extracted with ethyl acetate (2×100 cm3), and the combined extracts were washed with brine (2×200 cm3), dried (MgSO4), and evaporated under reduced pressure. The residue was triturated with diethyl ether (2×20 cm3), and the precipitate was removed by filtration to give unreacted toluenesulfonyl chloride (1.10 g). The filtrate was evaporated under reduced pressure. The yellow crystals were recrystallized from ethyl acetate and heptane to give mono protected pyrocatechol, (1.65 g, 53%) as clear crystalline squares, mp 80-84° C.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research focuses on maximizing p-toluenesulfonyl chloride yield. What is the significance of understanding the formation of o-toluenesulfonyl chloride in this process?

A1: While the research aims to optimize p-toluenesulfonyl chloride production, understanding the formation of the ortho isomer, this compound, is crucial for several reasons. Firstly, it provides insights into the reaction mechanism and factors influencing regioselectivity. [] This knowledge can be applied to potentially minimize the formation of the undesired this compound, thereby increasing the yield and purity of the target compound. Secondly, it allows for the development of more efficient separation and purification processes, as both isomers may possess similar physical properties. Ultimately, minimizing byproduct formation contributes to a more cost-effective and environmentally friendly synthesis. []

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